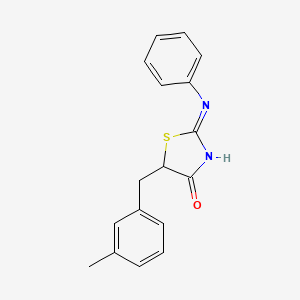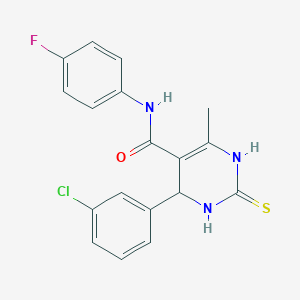![molecular formula C28H30N4O7 B2794496 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-25-1](/img/no-structure.png)
3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinazolinone moiety would likely contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-pi stacking interactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A significant aspect of research on this compound revolves around synthetic routes to create benzofused medium-sized heterocycles, exploring cyanogen-bromide-mediated reactions under solvolytic conditions. This methodology facilitates the generation of medium-ring cyanamide derivatives, showcasing the versatility of synthetic approaches in accessing complex heterocyclic structures (Bremner et al., 1986).
Studies on the cyclization of cyanamides with various nucleophiles have led to the synthesis of 2-amino-3,4-dihydroquinazolin-4-one and other quinazoline derivatives, underscoring the utility of cyanamides in constructing quinazoline frameworks. This approach is instrumental in generating novel heterocyclic compounds with potential biological activities (Shikhaliev et al., 2008).
Biological Activities and Applications
The synthesis of novel thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities represent a crucial application in medicinal chemistry. Such studies aim to develop new therapeutic agents by exploring the biological effects of quinazoline derivatives, highlighting their potential in treating convulsive disorders and infections (Rajasekaran et al., 2013).
Research into the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones demonstrates the compound's relevance in cancer research. The identification of derivatives with significant broad-spectrum antitumor activity illustrates the therapeutic potential of quinazoline derivatives, underscoring their importance in developing novel anticancer drugs (Al-Suwaidan et al., 2016).
Propriétés
Numéro CAS |
899788-25-1 |
|---|---|
Formule moléculaire |
C28H30N4O7 |
Poids moléculaire |
534.569 |
Nom IUPAC |
3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33) |
Clé InChI |
AKWKAYBEQDHSNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


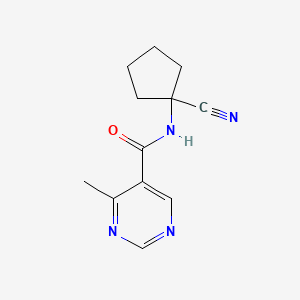
![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)
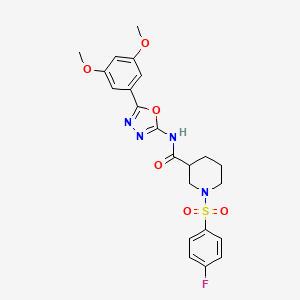

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)
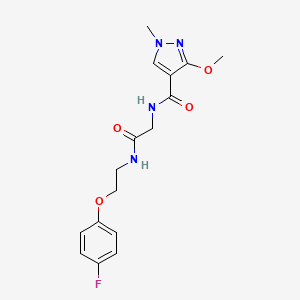
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)
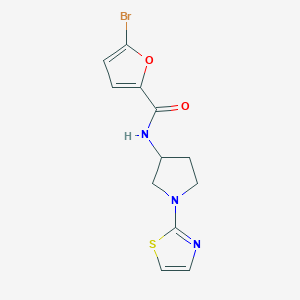
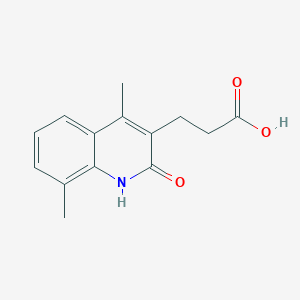

![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)
